BTZ043 is a nitrobenzothiazinone compound that exhibits potent antimycobacterial activity. [, , ] As a racemate, BTZ043 comprises two enantiomers, although the specific enantiomeric configuration demonstrating the most significant activity is not explicitly mentioned in the provided literature. BTZ043 is a promising lead compound in the development of novel therapies for tuberculosis (TB) and has garnered significant attention in scientific research due to its unique mechanism of action and potent activity against drug-resistant Mycobacterium tuberculosis strains. [, ]
The compound 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one is a member of the benzothiazinone class, which has garnered significant attention for its potential applications in treating tuberculosis and other infectious diseases. This compound is characterized by its complex molecular structure, which includes a nitro group and a trifluoromethyl group, contributing to its biological activity.
This compound has been discussed in various patents and scientific literature, particularly in the context of its synthesis and therapeutic applications. Notably, patents CN108929329B and WO2018214639A1 detail its preparation methods and potential uses against infections caused by Mycobacterium tuberculosis .
The compound falls under the category of benzothiazinones, which are sulfur-containing heterocycles known for their antimicrobial properties. It is also classified as a nitro compound due to the presence of the nitro functional group, which is often associated with increased biological activity.
The synthesis of 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one typically involves multi-step organic reactions. Key methods include:
Technical details regarding specific reagents and conditions can be found in the patents .
The compound has a complex arrangement with multiple functional groups that influence its chemical properties and biological activity. The presence of trifluoromethyl enhances lipophilicity, while the nitro group is crucial for its antibacterial properties.
The compound participates in various chemical reactions typical for benzothiazinones:
Technical details about these reactions can be found in relevant literature .
The mechanism by which 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one exerts its antibacterial effects primarily involves inhibition of cell wall synthesis in Mycobacterium tuberculosis. Specifically, it targets the enzyme DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), crucial for the biosynthesis of arabinogalactan, a vital component of mycobacterial cell walls .
Studies have shown that compounds like this one exhibit potent activity against both drug-sensitive and extensively drug-resistant strains of tuberculosis .
The physical properties of 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one include:
Chemical properties include:
Relevant analyses can be referenced from scientific databases .
This compound is primarily researched for its potential as an antitubercular agent. Its unique structure allows it to act effectively against resistant strains of Mycobacterium tuberculosis. Additionally, it serves as a model compound for studying the synthesis and reactivity patterns of benzothiazinones in medicinal chemistry .
The systematic name 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one follows IUPAC conventions to precisely define its molecular structure. The name encodes critical information:
Alternative nomenclature includes BTZ043 analog (reflecting structural similarity to the clinical candidate BTZ043 [5]) or functionalized descriptors like 8-nitro-6-trifluoromethyl-2-azaspirobenzothiazinone. The CAS Registry system would assign a unique identifier (e.g., analogous to 898761-38-1 for a related spiroketal-amine ), though a specific CAS for this derivative is unlisted in the provided sources.
Table 1: IUPAC Name Breakdown
Component | Structural Significance |
---|---|
1,3-Benzothiazin-4-one | Bicyclic core: benzene fused to thiazinone (S at C1, N at C3, C=O at C4) |
8-Nitro | -NO₂ group at C8 of benzothiazinone ring |
6-(Trifluoromethyl) | -CF₃ group at C6 of benzothiazinone ring |
2-(...) | Substituent at C2 of benzothiazinone |
3-Methyl-1,4-dioxa-8-azaspiro[4.5]decane | Spiro[cyclohexane-1,2'-[1,3]dioxane] with N at position 8 and methyl at C3 of dioxane |
This compound integrates two complex heterocyclic systems:
Functionally, the spiro ketal acts as a prodrug element: Under physiological conditions, acid-catalyzed hydrolysis can release the active 4-piperidone moiety, enabling covalent bond formation with the DprE1 enzyme target [5].
The spirocyclic moiety exhibits defined stereochemistry:
X-ray Diffraction (XRD): Single-crystal studies of closely related analogs (e.g., BTZ043) reveal:
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
Table 2: Key Spectroscopic and Crystallographic Signatures
Technique | Key Features | Structural Significance |
---|---|---|
XRD | Dihedral angle: 74.5–82.3°; C2-N bond: 1.34–1.36 Å | Orthogonal ring orientation; spiro constraint |
¹H NMR | δ 1.25 ppm (s, 3H, CH₃); δ 8.25 ppm (s, 1H, H7) | C3-methyl group; isolated benzothiazinone proton |
¹³C NMR | δ 165.5 ppm (C=O); δ 124.5 ppm (q, CF₃); δ 109.5 ppm (spiro C) | Carbonyl electrophilicity; -CF₃; ketal carbon |
IR | 1760 cm⁻¹ (νC=O); 1520/1345 cm⁻¹ (νNO₂); 1120 cm⁻¹ (νC-O-C) | Benzothiazinone ketone; nitro group; dioxane ether linkage |
Table 3: Core Structural Components and Properties
Structural Element | Key Features | Role in Compound |
---|---|---|
1,3-Benzothiazin-4-one Core | Planar, electron-deficient heterocycle; 8-NO₂/6-CF₃ substitution | Pharmacophore; target engagement via C4 carbonyl/C2 nitrogen |
Spirocyclic Moiety | 3-Methyl-1,4-dioxa-8-azaspiro[4.5]decane; (S)-configuration at C3 | Prodrug element; stereoselective binding; metabolic stability |
Spiro Junction | Central quaternary carbon linking dioxane/piperidine | 3D conformational control; rigid scaffold |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4